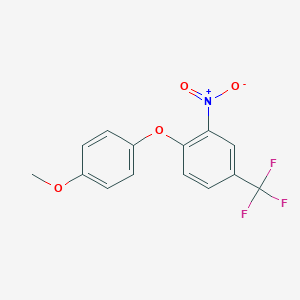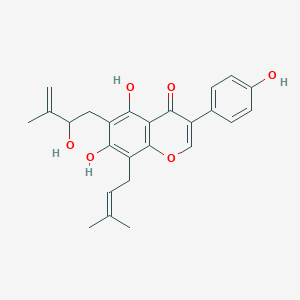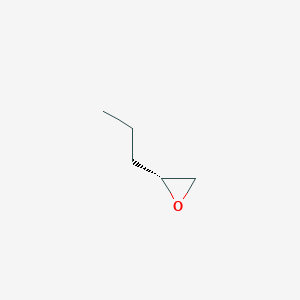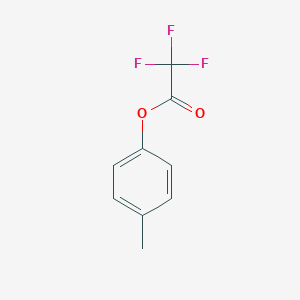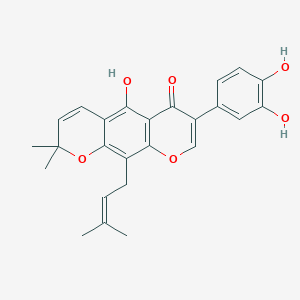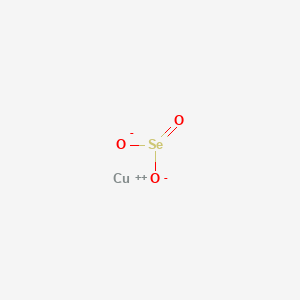
Kupfer(II)-Selenit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Copper(2+) selenite has several scientific research applications:
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: While not extensively used in medicine, its potential therapeutic properties are being explored.
Industry: Copper(2+) selenite is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
Wirkmechanismus
Target of Action
Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of Copper(2+) selenite are the thermoelectric materials where it is used due to its unique properties .
Mode of Action
Copper(2+) selenite interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .
Biochemical Pathways
Copper(2+) selenite affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .
Pharmacokinetics
It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .
Result of Action
The action of Copper(2+) selenite results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .
Action Environment
The action, efficacy, and stability of Copper(2+) selenite can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(2+) selenite can be synthesized through the reaction of copper(II) acetate with selenous acid. The reaction typically involves dissolving copper(II) acetate in water and then adding selenous acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of copper(2+) selenite .
Industrial Production Methods: While specific industrial production methods for copper(2+) selenite are not extensively documented, the general approach involves similar chemical reactions on a larger scale. The use of controlled environments and precise reaction conditions ensures the purity and consistency of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(2+) selenite undergoes various chemical reactions, including:
Oxidation: Copper(2+) selenite can be oxidized to form copper(II) selenate.
Reduction: It can be reduced to elemental copper and selenium.
Substitution: Copper(2+) selenite can participate in substitution reactions where the selenite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Copper(II) selenate (CuSeO₄).
Reduction: Elemental copper (Cu) and selenium (Se).
Substitution: Depending on the substituting anion, different copper salts can be formed.
Vergleich Mit ähnlichen Verbindungen
Copper(2+) sulfate (CuSO₄): Similar in structure but contains sulfate instead of selenite.
Copper(2+) nitrate (Cu(NO₃)₂): Contains nitrate ions and has different chemical properties.
Copper(2+) chloride (CuCl₂): Contains chloride ions and is more soluble in water.
Uniqueness: Copper(2+) selenite is unique due to the presence of the selenite ion (SeO₃²⁻), which imparts distinct chemical and physical properties. Its applications as a catalyst and its potential biological interactions set it apart from other copper compounds.
Eigenschaften
CAS-Nummer |
10214-40-1 |
|---|---|
Molekularformel |
CuH2O3Se |
Molekulargewicht |
192.53 g/mol |
IUPAC-Name |
copper;selenous acid |
InChI |
InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |
InChI-Schlüssel |
WODNKMACFGPSCV-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)[O-].[Cu+2] |
Kanonische SMILES |
O[Se](=O)O.[Cu] |
| 10214-40-1 | |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?
A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:
- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []
- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []
- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []
Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?
A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



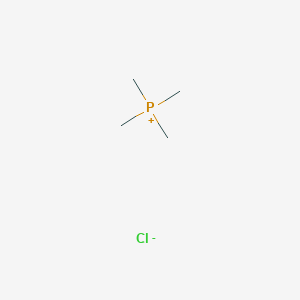

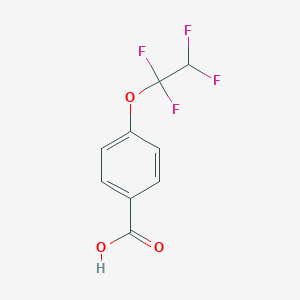
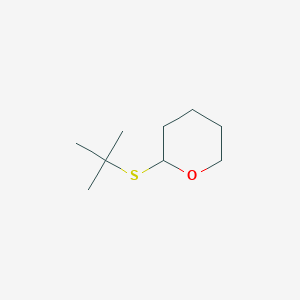
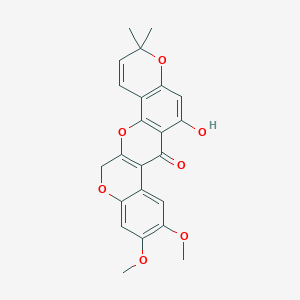
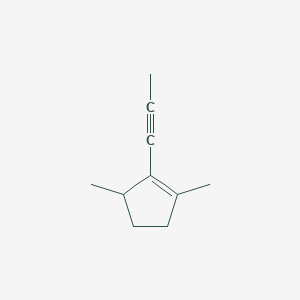

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)
